1H-3,4'-Bi-1,2,4-triazol-5-amin

Übersicht

Beschreibung

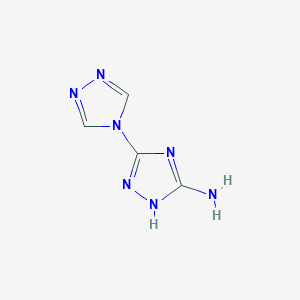

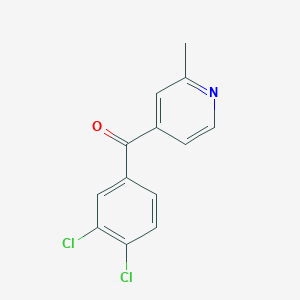

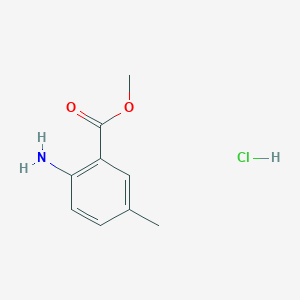

1H-3,4’-bi-1,2,4-triazol-5-amine is a nitrogenous heterocyclic compound . It is part of the triazole family, which are compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest due to their widespread potential pharmaceutical activity . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 1H-3,4’-bi-1,2,4-triazol-5-amine is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Chemical Reactions Analysis

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines .Wissenschaftliche Forschungsanwendungen

Medizin: Entwicklung Therapeutischer Wirkstoffe

“1H-3,4'-Bi-1,2,4-triazol-5-amin” hat potenzielle Anwendungen in der Medizin, insbesondere in der Entwicklung therapeutischer Wirkstoffe. Seine strukturelle Ähnlichkeit mit anderen Triazolverbindungen, die für ihre pharmakologischen Eigenschaften bekannt sind, legt nahe, dass es bei der Synthese neuer Medikamente mit antibakteriellen, antifungalen und krebshemmenden Eigenschaften nützlich sein könnte .

Landwirtschaft: Herbizide und Pflanzenwachstumsregulatoren

In der Landwirtschaft werden Triazolderivate als Herbizide und Pflanzenwachstumsregulatoren eingesetzt. Die Fähigkeit der Verbindung, bestimmte Enzyme zu hemmen, könnte sie zu einem Kandidaten für die Kontrolle unerwünschter Vegetation und die Regulierung des Pflanzenwachstums machen .

Materialwissenschaft: Energetische Materialien

Die stickstoffreiche Struktur der Verbindung macht sie zu einem Kandidaten für die Herstellung energetischer Materialien. Diese Materialien sind in verschiedenen Anwendungen entscheidend, einschließlich Treibstoffen und Sprengstoffen, bei denen eine kontrollierte Energiefreisetzung erforderlich ist .

Umweltwissenschaften: Sanierung von Umweltverschmutzung

In der Umweltwissenschaft können Triazolderivate eine Rolle bei der Sanierung von Umweltverschmutzung spielen. Ihre chemischen Eigenschaften können genutzt werden, um Schadstoffe zu neutralisieren oder zu zersetzen, was zu saubererer Luft und saubererem Wasser beiträgt .

Biochemie: Enzymhemmung

“this compound” könnte in der Biochemie für Enzymhemmungsstudien verwendet werden. Durch das Verständnis, wie es mit Enzymen interagiert, können Forscher Einblicke in Stoffwechselwege gewinnen und potenziell Inhibitoren für die Behandlung von Krankheiten entwickeln .

Pharmakologie: Analgesie und Anxiolyse

Die Verbindung kann Anwendungen in der Pharmakologie haben, insbesondere in der Modulation des NOP-Rezeptors, der an einer Reihe physiologischer Prozesse beteiligt ist, darunter Analgesie, Anxiolyse und die Regulierung der Nahrungsaufnahme .

Wirkmechanismus

Target of Action

1H-3,4’-bi-1,2,4-triazol-5-amine, also known as 1H-[3,4’-Bi(1,2,4-triazol)]-5-amine, is a compound with potential applications in various fields such as medicinal chemistry and agrochemicals . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

The mode of action of 1H-3,4’-bi-1,2,4-triazol-5-amine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

Given its use in the synthesis of antifungal agents, anticancer agents, and enzyme inhibitors, it can be inferred that it may affect pathways related to these conditions .

Result of Action

Given its use in the synthesis of pharmaceutical compounds, it can be inferred that its action results in the inhibition of certain enzymes or the disruption of cellular processes, leading to its antifungal, anticancer, and cardiovascular disease-related effects .

Action Environment

One study suggests that the activation barrier of a related reaction can be overcome under certain conditions, such as heating .

Safety and Hazards

While specific safety and hazard information for 1H-3,4’-bi-1,2,4-triazol-5-amine is not available, it’s important to note that triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Zukünftige Richtungen

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Biochemische Analyse

Biochemical Properties

1H-3,4’-bi-1,2,4-triazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit catalase, an enzyme responsible for the decomposition of hydrogen peroxide into water and oxygen . This inhibition leads to an increase in hydrogen peroxide levels, which can induce oxidative stress in cells. Additionally, 1H-3,4’-bi-1,2,4-triazol-5-amine interacts with glutathione peroxidase and glutathione reductase, enhancing their activities and contributing to the detoxification of reactive oxygen species .

Cellular Effects

1H-3,4’-bi-1,2,4-triazol-5-amine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to affect the expression of genes involved in oxidative stress response, leading to increased production of antioxidant enzymes . Furthermore, 1H-3,4’-bi-1,2,4-triazol-5-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of 1H-3,4’-bi-1,2,4-triazol-5-amine involves several key interactions at the molecular level. The compound binds to the active site of catalase, inhibiting its activity and leading to an accumulation of hydrogen peroxide . This binding interaction is crucial for the compound’s ability to induce oxidative stress in cells. Additionally, 1H-3,4’-bi-1,2,4-triazol-5-amine can modulate the activity of other enzymes, such as glutathione peroxidase and glutathione reductase, by enhancing their activities and promoting the detoxification of reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-3,4’-bi-1,2,4-triazol-5-amine change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to 1H-3,4’-bi-1,2,4-triazol-5-amine can result in sustained oxidative stress and alterations in cellular function . These temporal effects are important for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of 1H-3,4’-bi-1,2,4-triazol-5-amine vary with different dosages in animal models. At low doses, the compound can enhance the activity of antioxidant enzymes and promote cellular detoxification . At high doses, 1H-3,4’-bi-1,2,4-triazol-5-amine can induce toxic effects, such as oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

1H-3,4’-bi-1,2,4-triazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as catalase, glutathione peroxidase, and glutathione reductase, influencing their activities and contributing to the detoxification of reactive oxygen species . The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1H-3,4’-bi-1,2,4-triazol-5-amine within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific cellular compartments, where it exerts its biochemical effects . Understanding the transport and distribution of 1H-3,4’-bi-1,2,4-triazol-5-amine is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Subcellular Localization

1H-3,4’-bi-1,2,4-triazol-5-amine is localized in specific subcellular compartments, where it exerts its activity and function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of 1H-3,4’-bi-1,2,4-triazol-5-amine is important for elucidating its mechanism of action and optimizing its use in various applications.

Eigenschaften

IUPAC Name |

3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N7/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H3,5,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCPEYOBPPRFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)

![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)